molecular formula C13H28N2 B13260814 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine

1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine

Cat. No.: B13260814
M. Wt: 212.37 g/mol
InChI Key: CDJICRAKDPTLLQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocycles Pyrrolidines are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrrolidine with 2-octanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride are typical reagents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target protein. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which is a simple nitrogen-containing heterocycle.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

    N-Octylpyrrolidine: An octyl-substituted pyrrolidine.

Uniqueness

1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The combination of the methyl and octan-2-yl groups on the pyrrolidine ring enhances its lipophilicity and potential for interacting with hydrophobic pockets in biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

1-methyl-N-octan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C13H28N2/c1-4-5-6-7-8-12(2)14-13-9-10-15(3)11-13/h12-14H,4-11H2,1-3H3

InChI Key

CDJICRAKDPTLLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1CCN(C1)C

Origin of Product

United States

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